molecular formula C17H18O3 B1326357 3-(1,3-Dioxan-2-YL)-1'-propionaphthone CAS No. 898756-26-8

3-(1,3-Dioxan-2-YL)-1'-propionaphthone

Cat. No. B1326357
CAS RN: 898756-26-8
M. Wt: 270.32 g/mol
InChI Key: ADBCWCOCPHMEOZ-UHFFFAOYSA-N
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Description

The compound 3-(1,3-Dioxan-2-YL)-1'-propionaphthone is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which may offer insights into the behavior of similar organic molecules. The first paper examines precursors to chiral drugs propranolol and pindolol, focusing on their phase behavior and crystal structure, while the second paper discusses the synthesis of a novel series of compounds with potential anti-inflammatory and analgesic properties .

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-one is achieved by reacting 3-(4-phenoxybenzoyl)propionic acid with aryl acid hydrazides in the presence of phosphorus oxychloride . This method could potentially be adapted for the synthesis of 3-(1,3-Dioxan-2-YL)-1'-propionaphthone by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds is typically characterized using techniques such as IR spectroscopy, NMR, and X-ray diffraction. The first paper describes the use of IR spectroscopy, DSC, and X-ray diffraction to investigate the crystal structure of synthetic precursors to chiral drugs . Similarly, the second paper supports the structures of synthesized compounds with IR, 1H- and 13C-NMR, MS data, and elemental analysis . These techniques could be applied to determine the molecular structure of 3-(1,3-Dioxan-2-YL)-1'-propionaphthone.

Chemical Reactions Analysis

The chemical reactions of the compounds in the papers are not detailed, but the synthesis process implies that these compounds can participate in further chemical transformations. The reactivity of such compounds often depends on the functional groups present and the overall molecular stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds like those discussed in the papers are influenced by their molecular structure. The crystal packing and stability of the compounds are highlighted in the first paper, which could be relevant to the physical properties of 3-(1,3-Dioxan-2-YL)-1'-propionaphthone . The second paper mentions the biological properties of the synthesized compounds, such as anti-inflammatory and analgesic activities, which are important aspects of their chemical behavior .

Scientific Research Applications

Heterogeneously Catalysed Condensations of Glycerol

Investigations into the acid-catalysed condensation of glycerol with various aldehydes and ketones, including the synthesis of [1,3]dioxan-5-ols, highlight the potential of these compounds as precursors for 1,3-propanediol derivatives and other novel platform chemicals. The use of solid acids as heterogeneous catalysts for these reactions points towards sustainable and efficient synthetic routes for producing valuable intermediates from renewable resources (Deutsch, Martin, & Lieske, 2007).

Novel Methodologies in Organic Synthesis

The unexpected synthesis of (3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol during a standard reaction procedure opens up new avenues for obtaining 2,3-disubstituted 1,4-naphthodioxanes. This highlights the potential for developing new synthetic methodologies based on the manipulation of dioxane derivatives (Suigo, Lodigiani, Straniero, & Valoti, 2022).

Photoremovable Protecting Groups

The study on 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl esters demonstrates their utility as photoremovable protecting groups. These findings could be particularly relevant in photochemical applications where precise control over the release of protected substrates is required (Literák, Hroudná, & Klán, 2008).

Versatile Protecting and Activating Groups for Amine Synthesis

The development of 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride as a new sulfonating agent for amines illustrates the utility of dioxan derivatives in amine synthesis. This compound offers a stable and versatile protecting group that can be removed under specific conditions, enhancing the efficiency of amine functionalization and activation (Sakamoto et al., 2006).

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-naphthalen-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c18-16(9-10-17-19-11-4-12-20-17)15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,17H,4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBCWCOCPHMEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646028
Record name 3-(1,3-Dioxan-2-yl)-1-(naphthalen-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898756-26-8
Record name 3-(1,3-Dioxan-2-yl)-1-(1-naphthalenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(naphthalen-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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